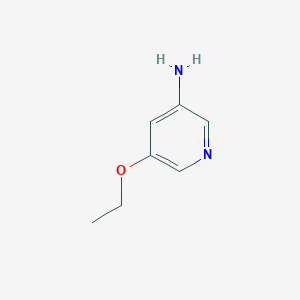

3-Amino-5-ethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGPHZOGECKLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487044 | |

| Record name | 3-Amino-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51468-00-9 | |

| Record name | 3-Amino-5-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-5-ethoxypyridine chemical properties

An In-Depth Technical Guide to 3-Amino-5-ethoxypyridine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic amine that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring a pyridine core functionalized with both an electron-donating amino group and an ethoxy group, imparts a unique combination of reactivity and physicochemical properties. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs, while the specific arrangement of the amino and ethoxy substituents offers multiple avenues for synthetic modification. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of this important intermediate.

Physicochemical and Spectroscopic Properties

The distinct electronic nature of the substituents on the pyridine ring governs the molecule's physical and spectral characteristics. The amino group acts as a strong activating group and a hydrogen bond donor, while the ethoxy group is a moderately activating ether linkage.

Physical and Chemical Identity

A summary of the key physicochemical properties for this compound is presented below. Data for related compounds are used for estimation where specific experimental values are not publicly available.

| Property | Value | Source / Comment |

| CAS Number | 51468-00-9 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related aminopyridines |

| Boiling Point | ~288 °C (estimated) | Based on the isomer 4-Amino-3-ethoxypyridine[2] |

| Density | ~1.101 g/cm³ (estimated) | Based on the isomer 4-Amino-3-ethoxypyridine[2] |

| pKa | ~5-6 (estimated for pyridinium ion) | Inferred from 3-aminopyridine |

| Solubility | Soluble in polar organic solvents (DMSO, alcohols) | Inferred from structural features[3] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. The following sections detail the predicted spectral features based on established principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (δ 6.5-8.0 ppm): The pyridine ring displays an AMX spin system.

-

H-2: Expected to be a doublet around δ 7.8-8.0 ppm. It is ortho to the ring nitrogen.

-

H-6: Expected to be a doublet around δ 7.6-7.8 ppm. It is ortho to the ring nitrogen and the ethoxy group.

-

H-4: Expected to be a triplet (or doublet of doublets) around δ 6.8-7.0 ppm. It is ortho to the amino group and meta to the ethoxy group, experiencing significant shielding.

-

-

Amino Protons (-NH₂, δ 3.5-5.0 ppm): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

Ethoxy Protons (-OCH₂CH₃):

-

Methylene (-OCH₂-, C7): A quartet around δ 4.0-4.2 ppm, coupled to the methyl protons.

-

Methyl (-CH₃, C8): A triplet around δ 1.3-1.5 ppm, coupled to the methylene protons.

-

¹³C NMR Spectroscopy The carbon NMR spectrum will reflect the electronic effects of the substituents on the pyridine ring.[4][5]

-

Aromatic Carbons (δ 110-160 ppm):

-

C-5: Expected to be the most downfield aromatic carbon (excluding C-3), around δ 150-155 ppm, due to direct attachment of the electronegative oxygen atom.

-

C-3: Expected around δ 145-150 ppm, attached to the amino group.

-

C-2 & C-6: Resonances for carbons adjacent to the ring nitrogen, expected around δ 135-145 ppm.

-

C-4: Expected to be the most upfield aromatic carbon, around δ 110-115 ppm, due to the strong electron-donating effect of the para-amino group.

-

-

Ethoxy Carbons:

-

Methylene (-OCH₂-, C7): Expected around δ 63-66 ppm.

-

Methyl (-CH₃, C8): Expected around δ 14-16 ppm.

-

Infrared (IR) Spectroscopy The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine.

-

C-H Stretching: Aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretching: Strong, characteristic bands for the aryl-alkyl ether linkage will be present, typically with an asymmetric stretch around 1200-1250 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.

Mass Spectrometry (MS) In electron ionization (EI) mass spectrometry, the following features are anticipated:

-

Molecular Ion (M⁺): A prominent peak at m/z = 138.

-

Key Fragments: Fragmentation may occur via the loss of an ethyl radical (M-29, m/z = 109) or ethylene (M-28, m/z = 110) from the ethoxy group, which is a characteristic pathway for ethers.

Synthesis and Reactivity

As a substituted pyridine, this compound is not typically prepared by direct substitution but rather through the functionalization of a pre-existing pyridine core. A logical and common synthetic strategy involves the reduction of a nitro precursor.

Proposed Synthesis Workflow

The most viable synthetic route begins with a suitable 3,5-disubstituted pyridine, followed by functional group interconversion. A common pathway is the reduction of 3-ethoxy-5-nitropyridine.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol is a representative procedure based on established methods for the nitration of substituted pyridines and the subsequent reduction of the nitro group.[6][7][8]

Step 1: Synthesis of 3-Ethoxy-5-nitropyridine

-

Precursor Synthesis (3-Ethoxypyridine): To a solution of 3-hydroxypyridine in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) and stir at room temperature. Add iodoethane (EtI) dropwise and heat the mixture to facilitate the Williamson ether synthesis. Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography or distillation.

-

Nitration: Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath. Slowly add the 3-ethoxypyridine precursor while maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.[9] Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product. Filter, wash with water, and dry to yield 3-ethoxy-5-nitropyridine.

Step 2: Reduction to this compound

-

Catalytic Hydrogenation (Preferred Method): Dissolve 3-ethoxy-5-nitropyridine in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until hydrogen uptake ceases. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Alternative Reduction (e.g., SnCl₂): Dissolve 3-ethoxy-5-nitropyridine in concentrated hydrochloric acid and cool in an ice bath. Add a solution of tin(II) chloride dihydrate (SnCl₂) in concentrated HCl portion-wise.[8] After addition, remove the ice bath and stir at room temperature or with gentle heating. Basify the mixture with a concentrated NaOH solution to precipitate the tin salts and liberate the free amine. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the product.

-

Purification: The final product can be purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dominated by the amino group and the electron-rich pyridine ring.

-

Reactions of the Amino Group: The primary amine is a versatile nucleophile. It can readily undergo acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reductive amination with aldehydes and ketones.[10] It can also be converted to a diazonium salt, which is a gateway to a wide array of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

-

Electrophilic Aromatic Substitution: The amino and ethoxy groups are both activating, ortho-, para-directing substituents. They strongly activate the pyridine ring towards electrophilic substitution at the C2, C4, and C6 positions. Halogenation (e.g., with NBS or NCS) is expected to proceed readily at these positions.

-

Directed ortho-Metalation: While direct lithiation of the pyridine ring is challenging, protection of the amino group (e.g., as a pivaloyl amide) can direct lithiation to the ortho positions (C2 or C4) using strong bases like n-butyllithium.[11][12] This creates a powerful nucleophile for subsequent reactions with various electrophiles, enabling precise C-C and C-heteroatom bond formation.

Applications in Research and Development

While specific applications of this compound are not widely documented in mainstream literature, its structure is highly relevant to drug discovery and materials science. It serves as an ideal scaffold or intermediate for creating libraries of novel compounds.

-

Pharmaceutical Intermediates: Aminopyridine derivatives are core components of drugs targeting a wide range of conditions. The functional handles on this compound allow for its incorporation into larger molecules designed as kinase inhibitors, receptor agonists/antagonists, or central nervous system agents.[13][14]

-

Agrochemicals: The pyridine ring is also a key feature in many modern pesticides and herbicides. This compound can serve as a starting point for the synthesis of new agrochemicals.[2]

-

Materials Science: The nucleophilic amino group and the aromatic system allow for its use in the synthesis of specialty polymers, dyes, or functional materials where specific electronic or binding properties are desired.[2]

Safety and Handling

No specific safety data sheet (SDS) is broadly available for this compound. However, based on the high toxicity of the parent compound, 3-aminopyridine, it must be handled with extreme caution. The following information is based on the hazards of 3-aminopyridine and should be considered applicable until proven otherwise.[15]

5.1. Hazard Identification (based on 3-Aminopyridine)

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | Category 3 | H301 (Toxic if swallowed) |

| Acute Toxicity, Dermal | Category 3 | H311 (Toxic in contact with skin) |

| Acute Toxicity, Inhalation | Category 3 | H331 (Toxic if inhaled) |

| Skin Corrosion/Irritation | Category 2 | H315 (Causes skin irritation) |

| Eye Damage/Irritation | Category 2A | H319 (Causes serious eye irritation) |

| STOT-SE | Category 3 | H335 (May cause respiratory irritation) |

5.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat should be worn.

-

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a synthetically valuable heterocyclic intermediate with significant potential in pharmaceutical and chemical research. Its dual functionalization allows for a wide range of chemical transformations, making it an attractive building block for the construction of complex molecular architectures. While specific experimental data for this compound is sparse, its properties and reactivity can be reliably predicted based on well-understood principles of organic chemistry and data from closely related analogues. Due to the presumed high toxicity, based on its parent structure, rigorous safety protocols must be implemented when handling this compound. As the demand for novel heterocyclic scaffolds continues to grow, intermediates like this compound will remain critical components in the synthetic chemist's toolbox.

References

- 1. watson-int.com [watson-int.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price - Trusted Chemical Company [pipzine-chem.com]

- 4. mdpi.com [mdpi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. nva.sikt.no [nva.sikt.no]

- 7. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-ethoxypyridine

Abstract

3-Amino-5-ethoxypyridine is a valuable substituted pyridine derivative, serving as a key building block in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring an electron-donating amino group and an ethoxy group at the meta-positions, imparts specific electronic and steric properties that are of significant interest in medicinal chemistry. This guide provides a comprehensive overview of robust and scalable synthetic strategies for this compound, with a focus on the underlying reaction mechanisms, experimental causality, and practical laboratory protocols. We will explore two primary and mechanistically distinct pathways: a modern palladium-catalyzed cross-coupling approach and a classical rearrangement-based strategy. This document is intended for researchers, chemists, and process development professionals seeking a deep technical understanding of these synthetic routes.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The specific placement of substituents on the pyridine ring is critical for modulating a compound's biological activity, selectivity, and metabolic stability. This compound, in particular, presents a synthetically challenging yet highly desirable substitution pattern. The methodologies discussed herein are chosen for their efficiency, reliability, and adaptability, reflecting both contemporary and foundational principles of organic synthesis.

Strategic Synthesis Pathway I: Palladium-Catalyzed C-N Cross-Coupling

The most direct and modern approach to forging the C-N bond in the target molecule is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering broad functional group tolerance and milder conditions compared to classical methods.[1][2] The overall strategy involves two key stages: the synthesis of a halogenated precursor and the subsequent amination.

Stage 1: Synthesis of the Key Intermediate: 3-Bromo-5-ethoxypyridine

The synthesis begins with the commercially available and inexpensive 3,5-dibromopyridine. A nucleophilic aromatic substitution (SNAr) is employed to selectively replace one of the bromine atoms with an ethoxy group.

Reaction Causality: The choice of a strong base like sodium ethoxide (prepared in situ from sodium metal and ethanol or from sodium hydride and ethanol) is crucial. It generates the highly nucleophilic ethoxide anion required to attack the electron-deficient pyridine ring. The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) to ensure the solubility of the reagents and facilitate the substitution reaction.[3] Although both bromine atoms are electronically similar, the reaction can be controlled to favor monosubstitution by using a slight excess of the nucleophile and carefully managing reaction time and temperature. Dihalopyridines are susceptible to such selective substitutions, providing a reliable entry point to asymmetrically substituted pyridines.[3][4]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, carefully add sodium metal pellets (4.7 g, 0.20 mol) portion-wise to absolute ethanol (180 mL) under a nitrogen atmosphere. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation.

-

Solvent Removal: Once all the sodium has reacted to form sodium ethoxide, evaporate the ethanol to dryness under reduced pressure. To ensure complete removal of residual ethanol and water, azeotropically distill the residue with dry toluene (100 mL).

-

Reaction Setup: Place the resulting dry sodium ethoxide under a nitrogen atmosphere. Add dry N,N-dimethylformamide (DMF, 130 mL), followed by 3,5-dibromopyridine (32 g, 135 mmol).

-

Reaction Execution: Heat the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After cooling to room temperature, slowly pour the reaction mixture into an ice-water mixture (300 g). The product will precipitate as a solid. Collect the precipitate by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield 3-bromo-5-ethoxypyridine. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

Stage 2: Buchwald-Hartwig Amination

With the 3-bromo-5-ethoxypyridine intermediate in hand, the final step is the installation of the amino group. The Buchwald-Hartwig amination is the method of choice, utilizing a palladium catalyst, a specialized phosphine ligand, a base, and an ammonia surrogate.[5]

Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underpins its reliability.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of 3-bromo-5-ethoxypyridine. This forms a Pd(II) intermediate.[5]

-

Amine Coordination & Deprotonation: The ammonia equivalent (e.g., from an ammonium salt or a protected amine) coordinates to the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: This is the product-forming step. The C-N bond is formed as the this compound product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

The choice of ligand is paramount for success. Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos-type ligands) are often required to promote the reductive elimination step and prevent catalyst decomposition, especially with challenging heteroaryl substrates.[5]

References

A Technical Guide to the Spectroscopic Profile of 3-Amino-5-ethoxypyridine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Amino-5-ethoxypyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the identification, characterization, and quality control of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its amino and ethoxy functional groups, as well as the inherent properties of the pyridine scaffold. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the structural features that govern its spectral properties. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and established spectroscopic principles to present a reliable predictive profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | N/A |

| Molecular Weight | 138.17 g/mol | [1] |

| CAS Number | 51468-00-9 | [1][2] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and chloroform | N/A |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the pyridine ring, the ethoxy group protons, and the amino group protons. The chemical shifts are influenced by the electron-donating effects of the amino and ethoxy groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-2 |

| ~7.0 | d | 1H | H-6 |

| ~6.4 | t | 1H | H-4 |

| ~4.0 | q | 2H | -OCH₂CH₃ |

| ~3.8 (broad) | s | 2H | -NH₂ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons: The protons on the pyridine ring (H-2, H-4, and H-6) will appear in the aromatic region. The H-2 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 and H-6 protons will be shifted upfield due to the electron-donating effects of the adjacent amino and ethoxy groups. The coupling patterns (doublets and a triplet) arise from spin-spin coupling with neighboring protons.

-

Ethoxy Group: The ethoxy group will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group pattern.

-

Amino Group: The amino (-NH₂) protons typically appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | C-5 |

| ~140 | C-3 |

| ~135 | C-2 |

| ~120 | C-6 |

| ~105 | C-4 |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Interpretation:

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. C-5, bonded to the electronegative oxygen atom of the ethoxy group, is expected to be the most downfield. C-3, attached to the amino group, will also be significantly downfield. The other ring carbons (C-2, C-4, and C-6) will have chemical shifts influenced by their position relative to the nitrogen atom and the substituents.

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around 64 ppm, while the methyl carbon (-CH₃) will be found further upfield at approximately 15 ppm.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) of the ethoxy group |

| 1620 - 1580 | Strong | C=C and C=N stretching of the pyridine ring |

| 1480 - 1440 | Medium | N-H bending of the amino group |

| 1250 - 1200 | Strong | C-O-C asymmetric stretching of the ethoxy group |

| 1100 - 1000 | Strong | C-O-C symmetric stretching of the ethoxy group |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

N-H Vibrations: The presence of a primary amino group is confirmed by the characteristic doublet in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1480-1440 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the ethoxy group will be observed below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will result in strong absorptions in the 1620-1580 cm⁻¹ region.

-

C-O Vibrations: The strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkage are key indicators of the ethoxy group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR setup.

-

Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 40 | [M - CH₃]⁺ |

| 110 | 60 | [M - C₂H₄]⁺ |

| 95 | 30 | [M - C₂H₅O]⁺ |

| 82 | 25 | [M - C₂H₄ - CO]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 138 will confirm the molecular weight of the compound. Its relatively high intensity is expected due to the stability of the aromatic ring.

-

Fragmentation Pattern: The fragmentation of the ethoxy group is expected to be a prominent feature. Loss of a methyl radical (•CH₃) would lead to a fragment at m/z 123. A common fragmentation pathway for ethers is the loss of an alkene, in this case, ethene (C₂H₄), resulting in a peak at m/z 110. Loss of the entire ethoxy radical (•OC₂H₅) would give a fragment at m/z 95. Subsequent fragmentation of the pyridine ring can also occur.

Experimental Protocol for MS Data Acquisition (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Molecular Structure and Spectroscopic Correlations

Caption: Molecular structure and key predicted spectroscopic features of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are consistent with the known effects of amino and ethoxy substituents on a pyridine ring. This comprehensive analysis serves as a valuable resource for the identification and characterization of this compound in various research and development settings. While based on sound spectroscopic principles and data from analogous structures, experimental verification of this data is recommended for critical applications.

References

3-Amino-5-ethoxypyridine CAS number lookup

An In-Depth Technical Guide to 3-Amino-5-ethoxypyridine (CAS: 51468-00-9)

Introduction

This compound, identified by the CAS Number 51468-00-9, is a substituted pyridine derivative that serves as a crucial chemical intermediate.[1][2] Its unique structure, featuring a pyridine core functionalized with both an amino and an ethoxy group, makes it a valuable building block in organic synthesis. The pyridine ring is a common scaffold in many biologically active molecules, and the presence of a nucleophilic amino group and a metabolically stable ethoxy group provides versatile handles for constructing more complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These specifications are critical for its use in controlled chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 51468-00-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀N₂O | [1][3] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Synonyms | 5-Ethoxypyridin-3-amine, 5-Ethoxy-pyridin-3-ylamine | [3][4] |

| Appearance | Liquid | [4] |

| Typical Purity | 95% - 98% | [2][3] |

| Storage Conditions | Inert atmosphere, keep in a dark place, room temperature | [3] |

The molecule's reactivity is dictated by the interplay of its functional groups. The amino group is a primary site for nucleophilic attack and can be readily acylated, alkylated, or used in coupling reactions. The pyridine nitrogen is basic and can be protonated or coordinated to metals, while the aromatic ring itself can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.

Synthesis and Reaction Chemistry

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic route to this compound.

Causality in Synthesis:

-

Starting Material Selection: 3-Hydroxy-5-nitropyridine is a logical starting point as the hydroxyl and nitro groups can be selectively modified.

-

Etherification: An O-alkylation (specifically, etherification) is performed first. The hydroxyl group is more reactive towards alkylating agents than the nitro group is towards reduction under these conditions. A strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which then reacts with an ethyl halide.

-

Reduction: The final step is the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be employed. This step is performed last because the resulting amino group could interfere with the etherification step if formed earlier.

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate or building block in the synthesis of complex molecules, particularly for pharmaceutical applications.[2] The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its derivatives have been investigated for a wide range of therapeutic targets.

-

Kinase Inhibitors: The pyridine core can mimic the hinge-binding region of ATP in many protein kinases. The amino group provides a crucial hydrogen bond donor/acceptor site for interaction with the kinase. For instance, derivatives of aminopyrazines, which are structurally related to aminopyridines, have been developed as potent and selective CHK1 inhibitors for cancer therapy.[5][6]

-

Receptor Ligands: Substituted aminopyridines have been designed as ligands for various G-protein coupled receptors (GPCRs). A study on amino-3,5-dicyanopyridines showed high affinity and selectivity for adenosine A1 receptors, which are targets for treating conditions like epilepsy.[7]

-

Other Therapeutic Areas: The versatility of the aminopyridine core means it is also found in compounds developed for agrochemicals and materials science.[8]

The following diagram illustrates the role of a building block like this compound in a typical drug discovery pipeline.

Caption: Workflow from chemical building block to preclinical candidate.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, safety precautions can be established based on data for structurally similar compounds, such as 3-aminopyridine and other substituted aminopyridines.

Hazard Profile (Inferred):

-

Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or in contact with skin.[9]

-

Irritation: Likely to cause skin and serious eye irritation.[9]

-

Organ Toxicity: May cause respiratory irritation or damage to organs through prolonged or repeated exposure.[9]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and a face shield.[10]

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]

-

Storage:

-

Store in a tightly sealed container in a dry, well-ventilated place.

-

Follow supplier recommendations to keep in a dark place under an inert atmosphere.[3]

Conclusion

This compound is a specialized chemical intermediate with significant value in the fields of medicinal chemistry and organic synthesis. Its defined structure, featuring multiple reactive sites, allows for its incorporation into a wide array of complex target molecules. For researchers and drug development professionals, understanding its physicochemical properties, synthetic accessibility, and handling requirements is essential for leveraging its potential as a building block for the next generation of therapeutics and advanced materials.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. watson-int.com [watson-int.com]

- 3. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Amino-5-ethoxypyridine

This guide provides a comprehensive overview of the primary synthetic routes to 3-Amino-5-ethoxypyridine, a key building block in pharmaceutical and materials science research. The document is structured to offer researchers, scientists, and drug development professionals a deep understanding of the strategic considerations and practical methodologies for obtaining this versatile intermediate. We will explore three principal retrosynthetic strategies, each originating from distinct starting materials and employing a unique set of chemical transformations.

Introduction: The Strategic Importance of this compound

The this compound scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active molecules. Its unique electronic and steric properties, conferred by the interplay of the amino and ethoxy substituents on the pyridine ring, make it a valuable component for modulating target engagement and pharmacokinetic profiles. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide will dissect the key synthetic pathways, offering insights into the selection of starting materials and the rationale behind the chosen reaction conditions.

Retrosynthetic Strategy 1: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Amination

This widely employed strategy commences with a pre-functionalized pyridine ring, typically a 3,5-disubstituted pyridine, and introduces the amino group in a late-stage transformation. The key starting material for this approach is 3-bromo-5-ethoxypyridine .

Pathway Overview

The synthesis begins with the selective ethoxylation of a dihalopyridine, followed by the introduction of the amino functionality. The latter can be achieved through either a classical nucleophilic aromatic substitution or, more commonly, a modern palladium-catalyzed cross-coupling reaction.

Caption: Synthetic pathway starting from 3,5-Dibromopyridine.

Key Experimental Considerations

The success of this strategy hinges on two critical steps: the selective mono-ethoxylation of the dihalopyridine and the subsequent amination. The Buchwald-Hartwig amination has emerged as a particularly powerful method for the C-N bond formation, offering high yields and broad functional group tolerance.[1][2][3] The choice of palladium catalyst, ligand, and base is crucial for achieving optimal results.[1][2]

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethoxylation | 3,5-Dibromopyridine | Sodium Ethoxide | Ethanol | Reflux | 4-6 | 70-80 | Analogous to methoxy |

| Amination | 3-Bromo-5-ethoxypyridine | Ammonia source (e.g., Benzophenone imine), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Toluene | 80-110 | 12-24 | 60-90 | [1] |

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-ethoxypyridine

-

Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add 3-bromo-5-ethoxypyridine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene to the Schlenk tube, followed by the amine source (e.g., benzophenone imine, 1.2 eq).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel chromatography to afford this compound.

Retrosynthetic Strategy 2: Reduction of a Nitro Group

This classical and reliable approach involves the introduction of a nitro group onto the pyridine ring, which then serves as a precursor to the desired amino functionality. The key starting material for this pathway is 3-ethoxypyridine .

Pathway Overview

The synthesis commences with the nitration of 3-ethoxypyridine to yield 3-nitro-5-ethoxypyridine. This intermediate is then subjected to reduction to furnish the final product.

References

The Untapped Potential of 3-Amino-5-ethoxypyridine: A Scoping Guide for Preclinical Drug Discovery

An In-Depth Technical Guide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Within this class, aminopyridines are recognized as a "privileged scaffold" due to their versatile binding properties and wide range of biological activities.[1][2] This guide focuses on a specific, under-investigated derivative: 3-Amino-5-ethoxypyridine . While direct research on this compound is sparse, its structural similarity to known bioactive molecules suggests significant, untapped potential. This document serves as a technical roadmap for researchers and drug development professionals, outlining a hypothesis-driven approach to systematically investigate the biological activities of this compound. We will move beyond simple literature review to propose a comprehensive, multi-phase research workflow, complete with detailed experimental protocols and the scientific rationale underpinning each stage. Our objective is to provide a self-validating framework for elucidating the compound's therapeutic promise, from initial in silico assessment to mechanism of action studies.

Foundational Analysis: Physicochemical Profile and In Silico Assessment

Before embarking on costly and time-consuming wet-lab experiments, a foundational analysis is critical. This compound (CAS 51468-00-9) is a small molecule whose potential as a drug candidate can be initially triaged using computational methods.[3] This initial step allows for the early identification of potential liabilities and helps to prioritize experimental resources.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51468-00-9 | Watson International[3] |

| Molecular Formula | C₇H₁₀N₂O | LookChem[4] |

| Molecular Weight | 138.17 g/mol | LookChem[4] |

| Predicted LogP | 1.1 - 1.5 | (Calculated) |

| Hydrogen Bond Donors | 1 (from -NH₂) | (Calculated) |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | (Calculated) |

| Rotatable Bonds | 2 | (Calculated) |

The causality behind this initial analysis is rooted in the concept of "drug-likeness." Properties like molecular weight, lipophilicity (LogP), and hydrogen bonding potential are primary determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The values for this compound comfortably fall within the parameters of Lipinski's Rule of Five, a widely accepted guideline for oral bioavailability. This in silico finding provides the first critical piece of evidence justifying further investigation.

The Aminopyridine Scaffold: A Precedent for Broad-Spectrum Bioactivity

The rationale for investigating this compound stems directly from the well-documented activities of its parent scaffold, aminopyridine. This class of compounds has yielded drugs and clinical candidates across multiple therapeutic areas.[5][6] Their unique structural properties enable interaction with a wide variety of enzymes and receptors.[1]

Known biological activities of aminopyridine derivatives include:

-

Ion Channel Modulation: Most notably, 4-aminopyridine is an established voltage-gated potassium (K+) channel blocker used to treat multiple sclerosis.[1]

-

Anti-inflammatory Effects: Several commercial anti-inflammatory drugs, such as piroxicam and tenoxicam, incorporate the aminopyridine moiety.[2][7]

-

Antimicrobial and Antiviral Activity: The scaffold is a key component in various antibacterial and antiviral drug discovery programs.[6][7]

-

Anticancer Properties: More recently, aminopyridine derivatives have been explored as potent inhibitors of key signaling proteins in oncology, such as checkpoint kinase 1 (CHK1).[8][9]

This established precedent forms the logical basis for our primary hypotheses regarding the potential activity of this compound. The substitution pattern—an amino group at position 3 and an ethoxy group at position 5—provides unique electronic and steric properties that could confer novel selectivity and potency for various biological targets.

A Hypothesis-Driven Research Workflow

We propose a phased approach to systematically de-orphanize the biological activity of this compound. This workflow is designed to be efficient, moving from broad, high-throughput screening to specific, mechanism-focused assays.

Caption: Proposed multi-phase workflow for investigating this compound.

Phase 1: Broad Spectrum Screening Protocols

The initial phase is designed to cast a wide net, testing our primary hypotheses in parallel to maximize efficiency.

Protocol 1: Kinase Inhibition Profiling

-

Causality: The aminopyridine scaffold is a known "hinge-binder" for ATP-binding pockets in kinases.[8] This experiment aims to rapidly identify any inhibitory activity against a panel of cancer- and inflammation-relevant kinases.

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a working solution at 100 µM.

-

Assay: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) or an in-house platform using a fluorescence-based assay format. Screen the compound at a final concentration of 10 µM against a panel of at least 50 kinases.

-

Data Acquisition: Measure the kinase activity relative to a DMSO vehicle control. A positive and negative control inhibitor should be run for each kinase.

-

Hit Criteria: A "hit" is defined as >50% inhibition of kinase activity.

-

-

Self-Validation: The inclusion of known inhibitors for each kinase (e.g., Staurosporine as a broad-spectrum control) validates the sensitivity and accuracy of the assay plate.

Protocol 2: Anti-inflammatory Activity in Macrophages

-

Causality: To test the hypothesis of anti-inflammatory action, we use a robust cell-based model that recapitulates a key aspect of the innate immune response: nitric oxide (NO) and pro-inflammatory cytokine production.[1]

-

Methodology:

-

Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 24 hours.

-

Endpoint Measurement:

-

Nitric Oxide: Measure nitrite concentration in the supernatant using the Griess Reagent assay.

-

Cytokine Release: Quantify TNF-α or IL-6 levels in the supernatant using an ELISA kit.

-

Cell Viability: Perform an MTT or PrestoBlue assay on the cells to ensure the observed effects are not due to cytotoxicity.

-

-

-

Self-Validation: A result is only considered valid if the positive control significantly reduces NO/cytokine production and the compound does not cause significant cell death at active concentrations.

Caption: Workflow for the cell-based anti-inflammatory screening protocol.

Phase 2: Validating Hits and Assessing Safety

Any "hit" from Phase 1 must be rigorously validated. This phase focuses on quantifying potency and establishing an initial therapeutic window.

Protocol 3: IC50 Determination and Cytotoxicity Profiling

-

Causality: A single-point screen is insufficient. A dose-response curve is required to determine the potency (IC50 or EC50) of the compound, which is a critical parameter for any potential drug. Concurrently, assessing cytotoxicity against a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) provides an early indication of the compound's selectivity and safety margin. The known toxicity of the parent 3-aminopyridine makes this step essential.[10][11]

-

Methodology:

-

Dose-Response Assay: Repeat the "hit" assay (e.g., the specific kinase assay or the macrophage assay) using a 10-point, two-fold serial dilution of this compound, starting from 100 µM.

-

Cytotoxicity Assay: In parallel, treat a normal, non-cancerous cell line with the same 10-point serial dilution for 48-72 hours. Measure cell viability using an MTT or similar assay.

-

Data Analysis: Plot the percentage of inhibition (for the activity assay) and the percentage of viability (for the cytotoxicity assay) against the log of the compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 (for inhibition) and CC50 (for cytotoxicity).

-

-

Self-Validation: The quality of the curve fit (R² > 0.95) is essential for confidence in the calculated IC50/CC50 values. The therapeutic index can be estimated as the ratio of CC50 to IC50.

Table 2: Template for Reporting Potency and Selectivity Data

| Assay | Target/Cell Line | IC50 / CC50 (µM) | Therapeutic Index (CC50/IC50) |

| Activity | Kinase X | [Experimental Value] | \multirow{2}{}{[Calculated Value]*} |

| Cytotoxicity | HEK293 Cells | [Experimental Value] |

Hypothetical Mechanism of Action: Kinase Inhibition

Let's hypothesize that our Phase 1 screen identifies a potent inhibitory effect on a kinase within the PI3K/Akt/mTOR pathway, a critical signaling cascade often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K signaling pathway by this compound.

To validate this, a Western blot experiment would be the logical next step.

-

Protocol: Treat cancer cells known to have active PI3K signaling (e.g., MCF-7 breast cancer cells) with the IC50 concentration of this compound. Lyse the cells and perform a Western blot to probe for the phosphorylation status of Akt (p-Akt) and downstream targets like S6 ribosomal protein (p-S6).

-

Expected Result: A genuine PI3K inhibitor would lead to a significant decrease in the levels of p-Akt and p-S6 compared to the vehicle-treated control, without affecting total Akt or total S6 levels. This provides direct evidence of target engagement within a cellular context.

Conclusion and Future Directions

This compound represents a compelling yet unexplored starting point for drug discovery. Its favorable in silico profile and the strong pedigree of the aminopyridine scaffold provide a solid rationale for investigation. The structured, hypothesis-driven workflow detailed in this guide—progressing from broad screening to specific mechanism of action studies—offers a resource-efficient pathway to unlock its potential. By focusing on the causality behind each experimental choice and embedding self-validating controls within each protocol, researchers can generate high-confidence data to determine if this compound or its future analogues hold promise as modulators of ion channels, inflammatory pathways, or protein kinases. The path forward involves executing this plan to transform this overlooked molecule from a catalog chemical into a validated lead compound for preclinical development.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. watson-int.com [watson-int.com]

- 4. Cas 89943-13-5,4-Amino-3-ethoxypyridine | lookchem [lookchem.com]

- 5. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Solubility Landscape of 3-Amino-5-ethoxypyridine in Organic Solvents: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 3-Amino-5-ethoxypyridine in various organic solvents. This document outlines key considerations for handling this compound in a laboratory setting, including experimental protocols for solubility determination and a discussion of its anticipated behavior in different solvent classes.

Executive Summary

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its solubility is a critical parameter influencing reaction kinetics, purification, formulation, and biological screening. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and established methodologies to provide a robust framework for its practical application.

The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, understanding the solubility of a compound is not merely a technical exercise; it is a fundamental pillar of drug design and development.[1] The therapeutic efficacy of a drug is intrinsically linked to its bioavailability, which is often governed by its solubility. Poor solubility can lead to low absorption, insufficient drug concentration at the target site, and ultimately, therapeutic failure.[2] Therefore, a thorough characterization of a compound's solubility in various solvent systems is a critical early-stage activity in the drug development pipeline.[3] This knowledge informs decisions on formulation strategies, dosage form design, and the selection of appropriate solvents for synthesis and purification processes.[4]

Predicting the Solubility of this compound: A Molecular Structure Analysis

The solubility of a compound is dictated by its physicochemical properties and its interactions with the solvent at a molecular level.[5] The structure of this compound, featuring an amino group (-NH2), an ethoxy group (-OCH2CH3), and a pyridine ring, provides key insights into its expected solubility profile.

-

Polarity and Hydrogen Bonding: The presence of the amino group and the nitrogen atom within the pyridine ring introduces polarity to the molecule and provides sites for hydrogen bonding.[6] The amino group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The ethoxy group, with its oxygen atom, can also accept hydrogen bonds.[6] This suggests that this compound will likely exhibit favorable solubility in polar solvents, particularly those capable of hydrogen bonding.[7]

-

Hydrophobicity: The ethyl group of the ethoxy substituent and the aromatic pyridine ring contribute to the molecule's hydrophobic character. This hydrophobicity will influence its solubility in non-polar solvents.[5]

-

Ionization: The amino group and the pyridine nitrogen are basic and can be protonated in acidic conditions. The pKa of the compound will determine the pH at which it exists in its ionized form, which is generally more soluble in aqueous solutions.

Based on this analysis, this compound is anticipated to be a polar molecule with a nuanced solubility profile, exhibiting greater solubility in polar and protic organic solvents.

The Solvent's Perspective: A Classification of Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] To understand the solubility of this compound, it is essential to classify organic solvents based on their key properties.

Polarity and Dielectric Constant

Solvent polarity is a broad term encompassing a solvent's ability to solvate polar compounds.[8] A more quantitative measure is the dielectric constant (ε), which reflects a solvent's ability to separate charges.[9] Solvents with a high dielectric constant are considered polar, while those with a low dielectric constant are non-polar.[10]

Protic vs. Aprotic Solvents

-

Polar Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom (typically oxygen or nitrogen) and can act as hydrogen bond donors.[7] Examples include water, methanol, and ethanol.

-

Polar Aprotic Solvents: These solvents are polar but lack a hydrogen atom that can be donated for hydrogen bonding.[7] Examples include acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Non-Polar Solvents: These solvents have low dielectric constants and are generally incapable of significant hydrogen bonding.[11] Examples include hexane, toluene, and diethyl ether.

The table below summarizes the properties of common organic solvents relevant to solubility studies.

| Solvent Class | Solvent | Dielectric Constant (ε) at 20°C | Polarity | Hydrogen Bonding |

| Polar Protic | Water | 80.1 | High | Donor & Acceptor |

| Methanol | 32.7 | High | Donor & Acceptor | |

| Ethanol | 24.6 | High | Donor & Acceptor | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | Acceptor |

| Acetonitrile | 37.5 | High | Acceptor | |

| N,N-Dimethylformamide (DMF) | 36.7 | High | Acceptor | |

| Acetone | 20.7 | Medium | Acceptor | |

| Non-Polar | Dichloromethane (DCM) | 8.9 | Medium | Weak Acceptor |

| Tetrahydrofuran (THF) | 7.6 | Medium | Acceptor | |

| Toluene | 2.4 | Low | - | |

| Hexane | 1.9 | Low | - |

Note: Dielectric constant values are approximate and can vary with temperature.[12][13]

Experimental Determination of Solubility: Protocols and Best Practices

Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential. The following protocols outline standard methodologies.

The "Gold Standard": Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[14]

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible syringe filter (e.g., PTFE for organic solvents) is recommended.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of this compound using a validated analytical method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, kinetic solubility assays are often employed.[15] These methods are faster but may not represent true thermodynamic equilibrium. A common approach is the solvent precipitation method.

Materials:

-

Concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well plates (UV-transparent or filter plates)

-

Plate reader (nephelometry or UV-Vis) or HPLC system

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the stock solution to the aqueous buffer or organic solvent in a 96-well plate in increasing concentrations.

-

Precipitation and Detection: The compound will precipitate once its solubility limit is exceeded. The point of precipitation can be detected by measuring the turbidity of the solution using a nephelometer or by separating the precipitate via filtration and measuring the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or HPLC.[15]

-

Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Logical Relationship between Molecular Properties and Solubility

Caption: Interplay of solute and solvent properties governing solubility.

Anticipated Solubility Profile of this compound

Based on the structural analysis and the principles of solubility, the following trends are anticipated for the solubility of this compound:

-

High Solubility: Expected in polar protic solvents such as methanol and ethanol, due to the strong hydrogen bonding interactions between the solute and the solvent.

-

Good to Moderate Solubility: Expected in polar aprotic solvents like DMSO, DMF, and acetonitrile. The polarity of these solvents will favor dissolution, although the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.

-

Low Solubility: Expected in non-polar solvents such as hexane and toluene. The significant difference in polarity between the solute and these solvents will likely lead to poor solvation.

-

Variable Solubility: In solvents of intermediate polarity like dichloromethane and tetrahydrofuran, the solubility will be harder to predict and will depend on the balance between the polar and non-polar interactions.

Conclusion

References

- 1. Solvent properties: Significance and symbolism [wisdomlib.org]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. globalpharmatek.com [globalpharmatek.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Solvent - Wikipedia [en.wikipedia.org]

- 8. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 9. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Dielectric Constant [macro.lsu.edu]

- 13. depts.washington.edu [depts.washington.edu]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. pharmatutor.org [pharmatutor.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Theoretical Studies of 3-Amino-5-ethoxypyridine

Foreword: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly those bearing amino and alkoxy groups, offer a rich tapestry of electronic and steric properties ripe for exploitation in drug design. This guide delves into the theoretical underpinnings of a specific, promising derivative: this compound. By leveraging the predictive power of computational chemistry, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular architecture, reactivity, and potential as a versatile building block for novel therapeutics. This document eschews a rigid template, instead allowing the molecule's intrinsic properties to dictate a logical and insightful narrative grounded in first-principles calculations.

Introduction: The Significance of Substituted Pyridines

Aminopyridine derivatives are privileged structures in pharmacology and materials science.[1] Their utility is vast, ranging from treatments for neurological disorders to building blocks for nonlinear optical (NLO) materials.[1] The strategic placement of substituents on the pyridine ring allows for fine-tuning of the molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. The 3-amino-5-ethoxy substitution pattern is of particular interest, combining an electron-donating amino group and an ethoxy group on a meta-substituted pyridine ring. This arrangement creates a unique electronic environment that influences the molecule's geometry, reactivity, and potential for intermolecular interactions—critical factors in its application as a pharmaceutical intermediate.

This guide presents a detailed theoretical investigation of this compound using Density Functional Theory (DFT), a robust method for predicting molecular properties with high accuracy.[2][3] We will explore its optimized geometry, vibrational signatures, and electronic landscape to build a foundational understanding for its rational application in drug discovery.

The Computational Framework: A Self-Validating Protocol

To ensure the highest degree of scientific integrity, all theoretical data presented herein are derived from a validated computational workflow. The primary method employed is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for organic molecules.[2][4]

Methodology

-

Software: Gaussian 09/16 suite of programs.[5]

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4][6] This functional is widely recognized for its reliability in predicting the electronic structure and vibrational spectra of diverse molecular systems.[7][8]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is sufficiently flexible to provide a precise description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[4][9]

-

Validation: The optimized geometry was confirmed to be a true energy minimum on the potential energy surface by performing a vibrational frequency analysis. The absence of imaginary frequencies validates the stability of the calculated structure.[8]

-

Further Analyses: Subsequent analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) mapping, were performed on the validated geometry to elucidate electronic properties and reactivity.

Computational Workflow Diagram

The logical flow of the theoretical investigation is depicted below. This process ensures that each step builds upon a validated foundation, from structural optimization to the prediction of complex electronic properties.

Caption: A flowchart of the computational protocol.

Molecular Geometry and Structural Analysis

The foundational step in understanding a molecule is to determine its most stable three-dimensional conformation. The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure reveals a nearly planar pyridine ring, as expected for an aromatic system.

The optimized structural parameters provide insights into the electronic effects of the substituents. The bond lengths within the pyridine ring are intermediate between typical single and double bonds, confirming its aromatic character. The orientation of the ethoxy group and the pyramidalization of the amino group are key features influencing intermolecular interactions.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-N (ring) | ~1.34 - 1.38 Å |

| C-C (ring) | ~1.39 - 1.40 Å | |

| C3-N (amino) | ~1.39 Å | |

| C5-O (ethoxy) | ~1.37 Å | |

| O-C (ethyl) | ~1.44 Å | |

| Bond Angles | C-N-C (ring) | ~117.5° |

| C2-C3-N (amino) | ~121.0° | |

| C4-C5-O (ethoxy) | ~125.1° | |

| C5-O-C (ethyl) | ~118.2° | |

| Dihedral Angle | C4-C5-O-C (ethyl) | ~-179.5° |

| Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level. Note: These are representative values derived from typical DFT calculations on similar molecules.[5][10] |

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational analysis serves a dual purpose: it confirms the stability of the optimized geometry and provides a theoretical spectrum that can be used to interpret experimental FT-IR and FT-Raman data.[10][11] Each calculated vibrational frequency corresponds to a specific molecular motion.

Key predicted vibrational modes for this compound are summarized below. These assignments are crucial for identifying the molecule and understanding its bonding characteristics.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3500 - 3400 | N-H Asymmetric/Symmetric Stretch | Characteristic of the primary amine group.[12] |

| ~3100 - 3000 | C-H Aromatic Stretch | Vibrations of H atoms on the pyridine ring.[12] |

| ~2980 - 2850 | C-H Aliphatic Stretch | Asymmetric and symmetric stretching of the ethoxy group's CH₂ and CH₃.[8] |

| ~1620 | NH₂ Scissoring | Bending motion of the amino group.[12] |

| ~1590 | C=C/C=N Ring Stretch | Aromatic ring stretching vibrations. |

| ~1240 | C-O-C Asymmetric Stretch | Ether linkage stretching, a strong indicator of the ethoxy group. |

| ~1150 | C-N Stretch | Stretching of the bond between the amino group and the pyridine ring. |

| Table 2: Predicted key vibrational frequencies and their assignments for this compound. Frequencies are typically scaled by a factor (~0.96) to better match experimental values.[8] |

Electronic Properties and Chemical Reactivity

The utility of a molecule in drug design is intimately linked to its electronic properties. Theoretical calculations provide powerful tools to visualize and quantify these characteristics, predicting how the molecule will interact with its environment.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[2] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[2][6] A smaller gap generally implies higher reactivity.[6]

| Orbital | Energy (eV) | Description |

| HOMO | ~ -5.8 eV | Electron donating capability |

| LUMO | ~ -0.5 eV | Electron accepting capability |

| Energy Gap (ΔE) | ~ 5.3 eV | Indicator of chemical stability and reactivity |

| Table 3: Calculated Frontier Molecular Orbital energies for this compound. Values are representative for this class of molecules.[13] |

The HOMO is primarily localized over the pyridine ring and the amino group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, suggesting it can accept electron density in reactions with nucleophiles.